7-Fluoro-1-indanone

Overview

Description

7-Fluoro-1-indanone is a fluorinated organic compound that belongs to the class of indanones. Indanones are a group of compounds that are recognized for their significance as intermediates in the synthesis of various pharmaceuticals and biologically active molecules. The introduction of a fluorine atom into the indanone structure, as in the case of 7-Fluoro-1-indanone, can greatly enhance the compound's lipophilicity, bioavailability, and cellular uptake, making it a potentially valuable compound in the design of therapeutics .

Synthesis Analysis

The synthesis of fluorinated indanones, such as 7-Fluoro-1-indanone, can be achieved through methods like the Friedel-Crafts alkylation. The paper titled "Preparation of trifluoromethylated dihydrocoumarins, indanones, and arylpropanoic acids by tandem superacidic activation of 2-(trifluoromethyl)acrylic acid with arenes" describes an efficient one-pot synthesis approach. This method involves the use of superacidic conditions with trifluoromethanesulfonic acid to activate the Friedel-Crafts alkylation or tandem Friedel-Crafts alkylation-cycloacylation of arenes/phenols with 2-(trifluoromethyl)acrylic acid. The process is supported by ab initio theoretical methods that help rationalize the structure and energy calculations of the reaction intermediates .

Molecular Structure Analysis

While the provided papers do not directly discuss the molecular structure of 7-Fluoro-1-indanone, they do provide insights into the structural analysis of related fluorinated compounds. For instance, the paper on "Indeno[2,1-c]fluorene: a new electron-accepting scaffold for organic electronics" discusses the solid-state structure analysis of indenofluorene molecules, which are structurally related to indanones. These molecules are characterized by high electron affinities and broad absorption spectra, which are properties that could be relevant to the analysis of 7-Fluoro-1-indanone's molecular structure .

Chemical Reactions Analysis

The chemical reactivity of indanones can be inferred from the synthesis methods and the properties of related compounds. For example, the synthesis of 7,12-Dimesitylindeno[1,2-a]fluorene, a related compound, involves the preparation of a highly reactive species with diradical character. This suggests that 7-Fluoro-1-indanone may also exhibit significant reactivity, potentially forming various derivatives through reactions such as reduction, as demonstrated by the production of a dianion in the case of the indenofluorene compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-Fluoro-1-indanone can be partially deduced from the properties of structurally similar compounds. For instance, the study on "Crystallographic studies on a series of salts of 2,3,7-trihydroxy-9-phenyl-fluorone" provides information on the crystallographic properties of fluorone derivatives. These properties include the orientation of substituent groups and the delocalization of double bond character across the conjugated π system, which are factors that could also influence the physical and chemical properties of 7-Fluoro-1-indanone .

Scientific Research Applications

Molecular Structure and Packing

- Molecular Structure Analysis : 5-Fluoro-1-indanone has been studied for its molecular structure, revealing interesting aspects like the planarity of the cyclopentene ring and the orientation of molecules in crystals. Such structural insights are crucial in understanding the chemical behavior of similar compounds, including 7-Fluoro-1-indanone (Garcia et al., 1995).

Synthesis and Applications in Pharmaceuticals

- Efficient Synthesis Techniques : Research has shown efficient methods for synthesizing trifluoromethylated indanones, highlighting the role of fluorine in enhancing the lipophilicity and bioavailability of pharmaceutical compounds (Prakash et al., 2010).

- Antiproliferative and Antiangiogenic Activity : A study on fluorinated benzylidene indanone demonstrated its potential in cancer pharmacology, particularly in modulating tubulin-microtubule dynamics and exhibiting antiangiogenic effects in breast cancer models (Srivastava et al., 2020).

Chemical Properties and Reactions

- Electrochemical Fluorination : Electrochemical studies on 1-indanone, including its fluorinated derivatives, have provided insights into selective electrochemical fluorination processes, important for various chemical syntheses (Ilayaraja & Noel, 2010).

- Excited-State Intramolecular Proton Transfer : Research on 7-hydroxy-1-indanone, a compound structurally related to 7-Fluoro-1-indanone, explored its potential in excited-state intramolecular proton transfer, contributing to white light generation in a single ESIPT system (Tang et al., 2011).

Spectroscopy and Vibrational Analysis

- Vibrational Analysis for Biomedical Precursors : The IR and Raman spectra of 5-fluoro-1-indanone, a compound related to 7-Fluoro-1-indanone, have been analyzed to support the development of biomedical compounds (Gómez et al., 1999).

Application in Polymer Solar Cells

- Polymer Solar Cells : Fused-ring electron acceptors based on indanone derivatives, including fluorinated variants, have been developed, showing significant potential in enhancing the efficiency of polymer solar cells (Dai et al., 2017).

Mechanism of Action

Target of Action

It is known that fluoro-indanones, in general, are used in the synthesis of various bioactive compounds . Therefore, the targets can vary depending on the specific derivative of the compound.

Mode of Action

It’s known that indandione, a similar compound, plays a key role in multicomponent reactions (mcrs) for the synthesis of heterocyclic compound collections . The exact interaction of 7-Fluoro-1-indanone with its targets would depend on the specific derivative and the biochemical context.

Biochemical Pathways

It’s known that indandione, a similar compound, is involved in various organic transformations . The affected pathways and their downstream effects would depend on the specific derivative of 7-Fluoro-1-indanone and the biochemical context.

Result of Action

It’s known that fluoro-indanones, in general, are used in the synthesis of various bioactive compounds . The specific effects would depend on the specific derivative of 7-Fluoro-1-indanone and the biochemical context.

Safety and Hazards

Future Directions

Indane-1,3-dione, a close analogue of 7-Fluoro-1-indanone, is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . This suggests potential future directions for the use of 7-Fluoro-1-indanone in similar applications.

properties

IUPAC Name |

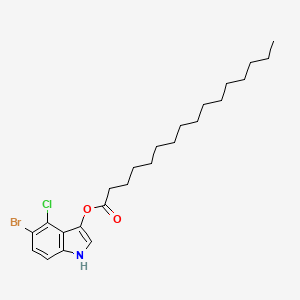

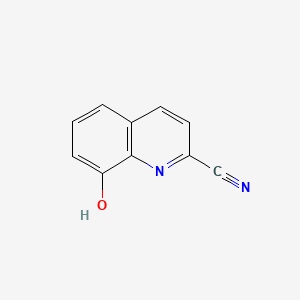

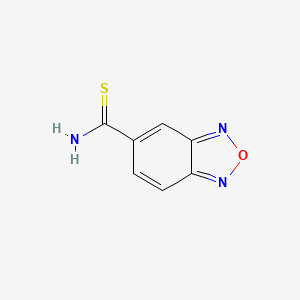

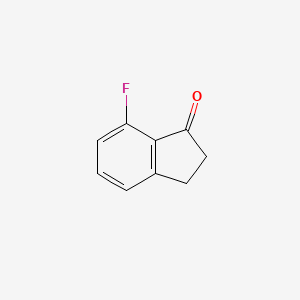

7-fluoro-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO/c10-7-3-1-2-6-4-5-8(11)9(6)7/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASSCRDJQEHFKSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382279 | |

| Record name | 7-Fluoro-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Fluoro-1-indanone | |

CAS RN |

651735-59-0 | |

| Record name | 7-Fluoro-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Fluoroindan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.